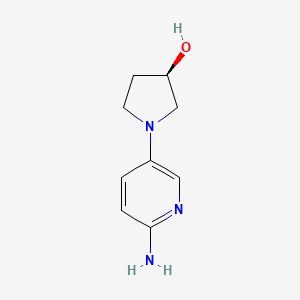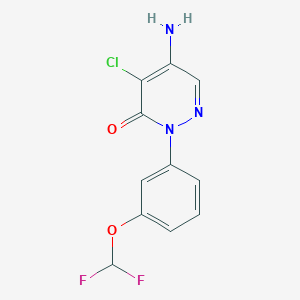
Divinyl dodecanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Divinyl dodecanedioate is an organic compound that belongs to the class of divinyl esters. It is derived from dodecanedioic acid, a dicarboxylic acid with a twelve-carbon chain. This compound is known for its applications in polymer chemistry, particularly in the synthesis of polyesters and biomaterials.
準備方法
Synthetic Routes and Reaction Conditions
Divinyl dodecanedioate can be synthesized through a transvinylation reaction between dodecanedioic acid and vinyl acetate. The reaction typically involves the use of a palladium catalyst, such as palladium(II) acetate, under conventional heating or microwave activation. The reaction conditions include the successive addition of the catalyst to achieve higher yields. For instance, a 65% yield of isolated pure this compound can be obtained after the successive addition of three portions of palladium(II) acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of palladium catalysts is preferred due to their lower toxicity compared to mercury-based catalysts. The reaction is carried out in a pressure reactor at high temperatures, often with the assistance of microwave activation to enhance the reaction rate and yield .
化学反応の分析
Types of Reactions
Divinyl dodecanedioate undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding diols or aldehydes.
Reduction: The compound can be reduced to form saturated esters.
Substitution: The vinyl groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can react with the vinyl groups under mild conditions.
Major Products
Oxidation: Formation of diols or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted esters or ethers.
科学的研究の応用
Divinyl dodecanedioate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters, which are employed in the production of biodegradable plastics and fibers.
Acyl Transfer Reactions: This compound serves as a co-reagent in acyl transfer reactions, facilitating the formation of polymers under mild conditions.
作用機序
The mechanism of action of divinyl dodecanedioate involves the tautomerization of the vinyl alcohol formed during the reaction into acetaldehyde. This tautomerization displaces the reaction equilibrium towards the formation of the polymer. The compound acts as a monomer, participating in polymerization reactions to form polyesters and other polymeric materials .
類似化合物との比較
Similar Compounds
Divinyl adipate: Another divinyl ester derived from adipic acid, used in similar polymerization reactions.
Divinyl succinate: Derived from succinic acid, also used in the synthesis of polyesters.
Divinyl glutarate: Derived from glutaric acid, used in polymer chemistry.
Uniqueness
Divinyl dodecanedioate is unique due to its longer carbon chain compared to other divinyl esters. This longer chain provides distinct physical and chemical properties, such as higher melting and boiling points, making it suitable for specific applications in polymer chemistry and biomaterials .
特性
分子式 |
C16H26O4 |
|---|---|
分子量 |
282.37 g/mol |
IUPAC名 |
bis(ethenyl) dodecanedioate |
InChI |
InChI=1S/C16H26O4/c1-3-19-15(17)13-11-9-7-5-6-8-10-12-14-16(18)20-4-2/h3-4H,1-2,5-14H2 |
InChIキー |
PCKNLONUEZRMLN-UHFFFAOYSA-N |
正規SMILES |
C=COC(=O)CCCCCCCCCCC(=O)OC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



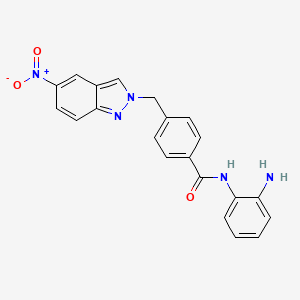
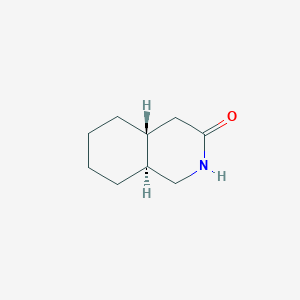
![6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12923994.png)

![9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924003.png)

![(3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B12924015.png)
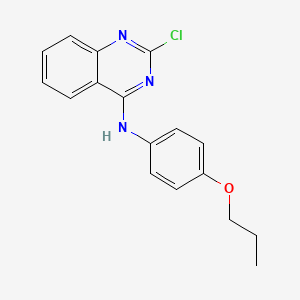
![4-[(Prop-2-en-1-yl)oxy]butanoyl chloride](/img/structure/B12924039.png)
